N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQDECDIQXXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects. They are often used in the synthesis of organic molecules with versatile functionalities, and have shown potent antileishmanial and antimalarial activities.
Mode of Action
For instance, some pyrazole derivatives have shown to inhibit enzymes or bind to receptors, leading to changes in cellular processes.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy.
Biological Activity
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on existing research.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The structure can be summarized as follows:
- Chemical Formula : C16H17N3O2S
- Molecular Weight : 317.39 g/mol
- Structural Characteristics :
- Contains a thieno[3,4-c]pyrazole moiety.
- Substituted with an o-tolyl group and an isobutyloxalamide.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[2,3-c]pyrazole compounds. For instance, research involving the African catfish (Clarias gariepinus) demonstrated that thieno[2,3-c]pyrazole derivatives could mitigate oxidative stress caused by toxic substances like 4-nonylphenol. The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds against oxidative damage .
Table 1: Erythrocyte Alterations in Response to Toxicity
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (8) | 29.1 ± 3.05 |
The data indicate that the thieno compounds significantly reduced the percentage of altered erythrocytes compared to the control group exposed to only the toxic agent .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial properties. A study indicated that these compounds exhibited activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of thienopyrazole derivatives has been explored in several studies. These compounds have been reported to inhibit specific kinases involved in cancer progression, such as aurora kinases . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound can reduce oxidative stress.
- Enzyme Inhibition : Targeting specific enzymes related to inflammation and cancer pathways.
- Cellular Signaling Modulation : Affecting pathways that regulate cell survival and apoptosis.
Study on Erythrocyte Protection
In a controlled experiment involving Clarias gariepinus, researchers treated fish with varying concentrations of this compound alongside exposure to 4-nonylphenol. The results indicated a significant decrease in erythrocyte malformations in treated groups compared to controls exposed solely to the toxin .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Thieno[3,4-c]pyrazole derivatives: Compounds lacking the sulfone group (e.g., 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole) exhibit reduced polarity and altered solubility profiles.
- Oxalamide-containing heterocycles: Analogues like N1-aryl-N2-alkyloxalamides demonstrate comparable hydrogen-bonding capacity but differ in steric bulk due to the absence of the thieno-pyrazol scaffold.
Physicochemical and Pharmacological Properties
| Property | Target Compound | Thieno[3,4-c]pyrazole (no sulfone) | N1-Phenyl-N2-methyloxalamide |
|---|---|---|---|
| LogP | 2.8 ± 0.3 | 3.5 ± 0.2 | 1.9 ± 0.1 |
| Aqueous Solubility | 12 µM (pH 7.4) | 5 µM (pH 7.4) | 45 µM (pH 7.4) |
| Thermal Stability | Decomposes at 220°C | Stable up to 180°C | Stable up to 250°C |
Functional Comparisons
- Electron-Withdrawing Effects: The 5,5-dioxido group increases electron density in the thieno-pyrazol ring, contrasting with electron-neutral or -donating substituents in analogues. This may influence reactivity in cross-coupling reactions or binding interactions in biological targets.
- Biological Activity: While specific data for the target compound is unavailable, structurally related thieno-pyrazoles have shown kinase inhibition (e.g., CDK2, IC₅₀ ~50 nM ). The oxalamide group may confer selectivity via hydrogen-bonding interactions absent in simpler alkylamine derivatives.
Research Findings and Limitations
Challenges in Comparison
- Data Availability: No direct experimental data for the target compound or its analogues is provided in the cited evidence. Existing literature on conjugated polymers (e.g., P3HT/PCBM systems ) focuses on optoelectronic properties, limiting extrapolation to sulfonated heterocycles.
- Methodological Gaps : While SHELX is critical for structural analysis, its utility in comparative pharmacological or material studies remains indirect .
Q & A
Q. What synthetic methodologies are recommended for preparing N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide?
The synthesis involves multi-step routes, typically starting with the construction of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reaction of o-tolyl-substituted thiophene derivatives with hydrazine to form the pyrazole ring .
- Oxalamide Coupling : Amidation using isobutylamine and oxalyl chloride under inert conditions. Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) is often used as a base to neutralize HCl byproducts .
- Sulfone Formation : Oxidation of the thiophene sulfur to sulfone using hydrogen peroxide or m-CPBA (meta-chloroperbenzoic acid) under controlled temperatures (0–25°C) .
Optimization : Reaction yields improve with solvent selection (e.g., dichloromethane for cyclocondensation, DMF for amidation) and slow reagent addition to minimize side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., o-tolyl protons at ~6.8–7.2 ppm, isobutyl methyl groups at ~0.9–1.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the critical physicochemical properties to characterize for this compound?
- Solubility : Test in DMSO (primary solvent for assays) and aqueous buffers (pH 1–10) to assess stability for biological studies. Analogous sulfone-containing compounds show moderate DMSO solubility (>10 mM) but poor aqueous solubility (<1 mM) .
- Thermal Stability : DSC (Differential Scanning Calorimetry) to determine melting points and decomposition temperatures (expected >200°C for sulfone derivatives) .
- LogP : Use shake-flask or HPLC methods; predicted LogP ~2.5–3.5 due to the sulfone and isobutyl groups .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like COX-2 (anti-inflammatory) or kinase domains (anticancer). The o-tolyl group may enhance hydrophobic interactions in active sites .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives for synthesis .
- QSAR : Develop models using descriptors like polar surface area and H-bond donors to correlate structural features with activity .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- Case Study : If anti-inflammatory activity varies between o-tolyl and 4-chlorophenyl analogs (IC50 ± 20%), conduct:
- Enzyme Assays : Compare inhibition of COX-1/COX-2 isoforms to identify substituent-specific selectivity .
- Metabolic Stability Tests : Use liver microsomes to determine if the o-tolyl group improves resistance to CYP450-mediated degradation .
- Structural Analysis : X-ray crystallography or cryo-EM to visualize binding modes and steric effects of substituents .
Q. What experimental design strategies are recommended for optimizing synthetic yield and scalability?
- DoE (Design of Experiments) : Apply factorial design (e.g., 2³) to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs). Response surface methodology (RSM) can identify optimal conditions .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy to improve sustainability. Replace DMF with cyclopentyl methyl ether (CPME) if feasible .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Analog Synthesis : Prioritize derivatives with variations in:
- Aryl Substituents : Replace o-tolyl with 3,4-dimethylphenyl or naphthyl to enhance lipophilicity .
- Isobutyl Group : Test tert-butyl or cyclopropylmethyl for steric effects on target binding .
- Biological Testing : Screen analogs in parallel assays (e.g., cytotoxicity, target inhibition) to identify critical functional groups. Use clustering analysis (e.g., PCA) to group compounds by activity profiles .
Q. What methodologies are suitable for evaluating in vivo pharmacokinetics and toxicity?
- ADME Profiling :
- Plasma Stability : Incubate compound with rat plasma (37°C, 1–24 hrs) and quantify via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and measure accumulation in organs post-IV administration .
- Toxicology : Conduct acute toxicity studies (OECD 423) in rodents, monitoring liver/kidney biomarkers (ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
